4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide
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Overview
Description
“PMID27539678-Compound-7” is a small molecular drug developed by ALMAC DISCOVERY LIMITED. It targets sphingosine kinase 1, an enzyme involved in the regulation of inflammatory responses and neuroinflammation. This compound has shown potential in treating various diseases, including cancer and psychoactive substance use disorders .
Preparation Methods
The synthesis of “PMID27539678-Compound-7” involves multiple steps, starting with the preparation of the core structure. The synthetic route includes:
Nucleophilic substitution reaction: Using 1, 5, 6, 7-tetrahydro-4H-indole-4-one as the raw material, an amino protection product is obtained under alkaline conditions.
Halogenation: The protected amino compound is reacted with a halogenation reagent to form an alpha-halogenated ketone.
Elimination reaction: The alpha-halogenated ketone undergoes elimination to form the desired compound.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yield and purity.
Chemical Reactions Analysis
“PMID27539678-Compound-7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives.
Common reagents used in these reactions include halogenation agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“PMID27539678-Compound-7” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingosine kinase 1 inhibitors.
Biology: The compound is used to investigate the role of sphingosine kinase 1 in cellular processes.
Medicine: It has potential therapeutic applications in treating cancer and psychoactive substance use disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of “PMID27539678-Compound-7” involves the inhibition of sphingosine kinase 1. This enzyme catalyzes the phosphorylation of sphingosine to form sphingosine 1-phosphate, a lipid mediator with both intra- and extracellular functions. By inhibiting sphingosine kinase 1, the compound reduces the levels of sphingosine 1-phosphate, thereby modulating inflammatory responses and neuroinflammation .
Comparison with Similar Compounds
“PMID27539678-Compound-7” is unique due to its specific inhibition of sphingosine kinase 1. Similar compounds include:
Phenoxodiol: A clinical trial drug for ovarian cancer.
GSK618334: A drug for treating drug abuse.
B-5354a: A terminated drug for arteriosclerosis.
These compounds share some structural similarities but differ in their specific targets and therapeutic applications.
Properties
Molecular Formula |
C25H28N4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C25H28N4/c1-24(2)12-13-25(3,4)20-15-18(9-10-19(20)24)21-11-14-28-23(29-21)17-7-5-16(6-8-17)22(26)27/h5-11,14-15H,12-13H2,1-4H3,(H3,26,27) |
InChI Key |
HBVOXJWWSHTROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C(=N)N)(C)C)C |
Origin of Product |
United States |
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